Sodium Pyridine-3-sulfonate

Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Sodium Pyridine-3-sulfonate (3-PSA) is the definitive choice when application performance hinges on the 3-pyridyl substitution pattern: it directs rodlike supramolecular assembly for crystal engineering, provides Lewis-basic nitrogen for advanced electrolyte additives (enabling >3450 cycles in AZIBs), and serves as a versatile pharma intermediate with proven ~85% synthetic yield. This ≥97% purity, hygroscopic powder is not interchangeable with 2-/4-isomers or benzenesulfonate analogs.

Molecular Formula C5H5NNaO3S
Molecular Weight 182.16 g/mol
CAS No. 15521-77-4
Cat. No. B097991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Pyridine-3-sulfonate
CAS15521-77-4
Molecular FormulaC5H5NNaO3S
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)O.[Na]
InChIInChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);
InChIKeyHZGXRCZOUUZHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Pyridine-3-sulfonate (CAS 15521-77-4) — A Strategic Pyridylsulfonate Intermediate for Research and Industrial Applications


Sodium Pyridine-3-sulfonate (CAS 15521-77-4), also known as sodium 3-pyridinesulfonate or pyridine-3-sulfonic acid sodium salt, is a heteroaromatic sulfonate with the molecular formula C5H4NNaO3S and a molecular weight of 181.15 g/mol [1]. It is a white to almost white crystalline powder that is freely soluble in water and is typically stored under inert gas at room temperature due to its hygroscopic nature [2]. A typical commercial synthesis involves reacting 3-chloropyridine with sodium sulfite in the presence of an acid catalyst, achieving yields of approximately 85% [3]. The compound is employed as a versatile intermediate in pharmaceutical synthesis, a ligand in coordination chemistry, and as a functional additive in electrochemistry and materials science.

Why Generic Substitution Fails — The Critical Role of Isomer-Dependent Assembly and Function in Sodium Pyridine-3-sulfonate


Although Sodium Pyridine-3-sulfonate may appear superficially interchangeable with its 2- or 4-pyridylsulfonate isomers or simple benzenesulfonate analogs, critical performance differences preclude generic substitution in advanced applications. The 3-position of the sulfonate group directs specific intermolecular hydrogen-bonding geometries and supramolecular assembly behaviors that are not replicated by other isomers. For instance, (C12H25NH3+)(3-pyridinesulfonate) forms rodlike cation-anion assemblies, whereas the 2- and 4-isomers adopt largely bent L-shaped conformations [1]. Furthermore, in aqueous battery electrolyte applications, the unique nitrogen heteroatom in the 3-pyridinesulfonate structure provides additional Lewis basic sites for interaction with the electrode interface, enabling functionalities absent in purely aromatic sulfonates like sodium benzenesulfonate (SBS) [2]. Therefore, selecting a substitute without the specific 3-pyridyl substitution pattern risks altering or eliminating the desired material properties, functional performance, or synthetic utility.

Quantitative Differentiation Evidence — Head-to-Head Performance Data for Sodium Pyridine-3-sulfonate (CAS 15521-77-4)


Superior Cycling Stability in Aqueous Zinc-Ion Batteries versus Non-Heteroaromatic Sulfonate Additives

In a direct comparative study of electrolyte additives for aqueous zinc-ion batteries (AZIBs), Sodium Pyridine-3-sulfonate (3-PSA) demonstrated significantly enhanced cycling stability compared to sodium benzenesulfonate (SBS) and sodium 1-hexanesulfonate (SHS). The enhanced performance is attributed to the pyridine nitrogen in 3-PSA, which modulates the solvation structure and promotes a Zn(002)-textured deposition while suppressing water-related side reactions [1]. This mechanism is absent in the non-heteroaromatic SBS and SHS additives [1].

Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Extended Cycling Stability in Full Zn//V2O5 Pouch Cells with 3-PSA Additive

In a direct comparative study, Zn//V2O5 full pouch cells incorporating Sodium Pyridine-3-sulfonate (3-PSA) as an electrolyte additive demonstrated enhanced stability over 1000 cycles. This performance is attributed to the additive's ability to mediate the zinc anode-electrolyte interface, promoting uniform zinc deposition and extending battery life even under high current densities [1]. The study highlighted that the pyridine nitrogen in 3-PSA was critical for inducing a gradient solid electrolyte interphase (SEI) and altering the electrolyte solvation structure, mechanisms that are not available to non-heteroaromatic sulfonates like SBS and SHS [1].

Electrochemistry Energy Storage Aqueous Zinc-Ion Batteries

Distinct Solid-State Supramolecular Assembly: Rodlike versus L-Shaped Conformations Among Pyridinesulfonate Isomers

In a systematic study of the solid-state conformations of dodecylammonium pyridinesulfonate salts, the 3-pyridinesulfonate isomer (target compound) formed rodlike cation-anion assemblies, while the 2- and 4-pyridinesulfonate isomers adopted largely bent L-shaped conformations [1]. This isomer-specific packing behavior is driven by the distinct hydrogen-bonding geometries dictated by the position of the sulfonate group on the pyridine ring, leading to different supramolecular architectures and consequently divergent material properties such as phase-transition behavior and dielectric response [1].

Crystal Engineering Supramolecular Chemistry Materials Science

Commercial Synthesis Yields and Purity Specifications for Procurement Benchmarking

A common industrial synthesis of Sodium Pyridine-3-sulfonate proceeds via the reaction of 3-chloropyridine with sodium sulfite in the presence of an acid catalyst, achieving yields of approximately 85% [1]. Commercial suppliers such as TCI America offer this compound with a guaranteed purity of >97.0% as determined by both HPLC and nonaqueous titration [2]. These specifications provide a verifiable benchmark for procurement, enabling users to assess supplier quality and process efficiency against documented industry baselines.

Organic Synthesis Process Chemistry Procurement Specifications

High-Value Application Scenarios for Sodium Pyridine-3-sulfonate (CAS 15521-77-4) Based on Verified Performance Data


Advanced Electrolyte Additive for High-Performance Aqueous Zinc-Ion Batteries

Sodium Pyridine-3-sulfonate (3-PSA) is a superior electrolyte additive for aqueous zinc-ion batteries (AZIBs) where long cycle life and stable zinc deposition are critical. Direct comparative evidence shows that 3-PSA enables over 3450 cycles in Zn//Zn symmetric cells at 50 mA cm⁻² and 5 mAh cm⁻², and enhanced stability over 1000 cycles in Zn//V2O5 pouch cells [1]. Its performance advantage over non-heteroaromatic sulfonates like sodium benzenesulfonate (SBS) is attributed to the pyridine nitrogen, which modulates solvation and promotes a protective Zn(002) texture [1]. This scenario is directly supported by head-to-head comparative data, making 3-PSA a strategically defensible selection for battery researchers and developers aiming to improve the durability of next-generation energy storage systems.

Crystal Engineering and Supramolecular Design Requiring Rodlike Ionic Assemblies

In the design of functional organic crystals, liquid crystals, or dielectric materials, the specific supramolecular architecture of ionic assemblies is paramount. Direct structural evidence shows that the 3-pyridinesulfonate isomer forms rodlike cation-anion assemblies, whereas the 2- and 4-isomers adopt largely bent L-shaped conformations [2]. This distinct rodlike packing influences phase-transition behaviors and dielectric properties, making Sodium Pyridine-3-sulfonate the mandatory choice when a linear, extended supramolecular motif is required. Researchers in crystal engineering and materials chemistry should select this compound over its isomers to achieve the desired packing arrangement and associated functional properties.

Pharmaceutical Intermediate Synthesis with Benchmarkable Process Economics

Sodium Pyridine-3-sulfonate serves as a versatile intermediate for synthesizing pyridine-based pharmaceutical agents [3]. Procurement and process development are supported by quantifiable benchmarks: a typical synthetic yield of approximately 85% from 3-chloropyridine and sodium sulfite [3], and commercial availability at >97.0% purity (HPLC) [4]. These data allow process chemists to conduct accurate cost modeling, set realistic yield targets for scale-up, and establish quality specifications for incoming materials. This scenario is directly derived from the documented synthetic efficiency and purity benchmarks, providing tangible value for pharmaceutical research and manufacturing teams.

Ligand for Metal Complexation and Catalysis Leveraging Heteroaromatic Nitrogen

The pyridine nitrogen in Sodium Pyridine-3-sulfonate provides an additional Lewis basic coordination site that is absent in simpler benzenesulfonate ligands [1]. This structural feature enables the formation of unique metal complexes with potential applications in homogeneous catalysis and materials chemistry. While the battery study demonstrates the functional impact of this nitrogen in an electrochemical context, the underlying chemical principle—that the heteroaromatic nitrogen enables distinct interfacial and coordination chemistry—extends to broader applications in catalysis and coordination chemistry. Researchers seeking a sulfonate ligand with additional nitrogen-based coordination capabilities should select Sodium Pyridine-3-sulfonate over purely aromatic sulfonate alternatives.

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